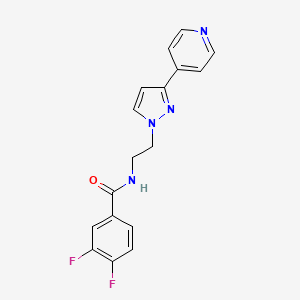

3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, commonly known as DFPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFPB belongs to the class of benzamide derivatives and is known to exhibit potent anticancer activity against various cancer cell lines.

科学的研究の応用

Synthesis and Functionalization

Research has explored the functionalization reactions of related pyrazole derivatives, highlighting methodologies for synthesizing various pyrazole-based compounds with potential applications in medicinal chemistry and materials science. For instance, the experimental and theoretical studies on the reactions of pyrazole carboxylic acid derivatives have led to the synthesis of novel compounds through specific reactions, including the formation of imidazo[4,5-b] pyridine derivatives (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Imaging Applications

Some compounds structurally related to 3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide have been synthesized for imaging applications, such as PET agents for cancer imaging. The synthesis of difluoro-N-(pyrazolo[3,4-b]pyridine-5-yl)-benzamides has been explored, showing potential as PET agents for imaging specific mutations in cancers (Min Wang, Mingzhang Gao, K. Miller, Q. Zheng, 2013).

Photophysical Properties

Studies on benzamides incorporating pyrazine moieties have revealed their luminescent properties, suggesting their use in biological and organic materials applications. The synthesis of benzamides and their conversion into difluoroboronated complexes have been investigated, showing their potential as novel blue fluorophores due to their photophysical properties (M. Yamaji et al., 2017).

Supramolecular Structures

The formation of supramolecular structures through hydrogen bonding and weak intermolecular interactions has been a significant area of research. Tetrafluoroterephthalic acid, when combined with N-containing heterocycles, forms novel crystals, showcasing the importance of hydrogen bonding and C–H⋯F interactions in assembling molecules into complex structures (Lei Wang et al., 2014).

作用機序

Target of Action

It is suggested that it may have a role in the treatment of depression . Depression is commonly associated with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . Therefore, it’s plausible that this compound may interact with these neurotransmitter systems.

Mode of Action

The exact mode of action of this compound is currently unknown. It could potentially influence the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Biochemical Pathways

Considering its potential antidepressant properties, it may be involved in modulating the biochemical pathways related to the synthesis, release, and reuptake of monoamine neurotransmitters .

Result of Action

Given its potential role in treating depression, it may help alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .

特性

IUPAC Name |

3,4-difluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c18-14-2-1-13(11-15(14)19)17(24)21-8-10-23-9-5-16(22-23)12-3-6-20-7-4-12/h1-7,9,11H,8,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSVVUYVBLXQRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3S)-piperidin-3-ylmethyl]morpholine](/img/structure/B2969630.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2969631.png)

![1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2969637.png)

![4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid](/img/structure/B2969641.png)

![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)

![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)

![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)